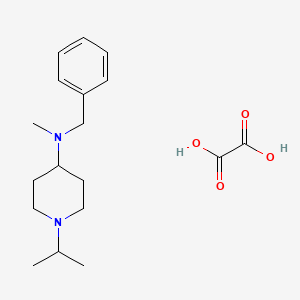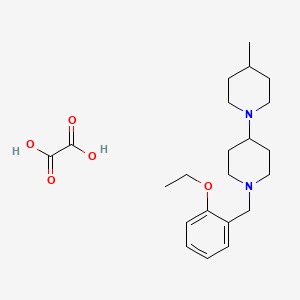![molecular formula C23H34N2O6 B3967736 3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate](/img/structure/B3967736.png)
3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate
Overview
Description
3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate, also known as DMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMBA belongs to the family of piperidine compounds and has a unique chemical structure that makes it a promising candidate for various research studies.
Mechanism of Action
The exact mechanism of action of 3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. It also has a wide range of biological activities, making it suitable for various research applications. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of animals used in experiments.
Future Directions
There are several future directions for research on 3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the study of this compound's antitumor activity and its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
Scientific Research Applications
3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential as a neuroprotective agent and as a modulator of the immune system. Additionally, this compound has been shown to have potent antitumor activity, making it a promising candidate for cancer research.
properties
IUPAC Name |
1-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2.C2H2O4/c1-16-4-6-20(7-5-16)25-15-21(24)22-10-8-19(9-11-22)23-13-17(2)12-18(3)14-23;3-1(4)2(5)6/h4-7,17-19H,8-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWUWLCLYHAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3967656.png)
![2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3967658.png)

![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)


![N-{[rel-(3R,4R)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}-2,5,7-trimethyl-4-quinolinecarboxamide dihydrochloride](/img/structure/B3967677.png)
![4-[1-(ethylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967688.png)
![4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B3967697.png)
![4-[4-(piperidin-1-ylmethyl)-2-thienyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3967707.png)



![N-{2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}-4-isobutoxybenzamide](/img/structure/B3967728.png)